O,N-Aminomethanylylidene-beta-D-arabinofuranose O,N-Aminomethanylylidene-beta-D-arabinofuranose
Brand Name: Vulcanchem
CAS No.: 27963-98-0
VCID: VC20765233
InChI: InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
SMILES: C(C1C(C2C(O1)N=C(O2)N)O)O
Molecular Formula: C₆H₁₀N₂O₄
Molecular Weight: 174.15 g/mol

O,N-Aminomethanylylidene-beta-D-arabinofuranose

CAS No.: 27963-98-0

Cat. No.: VC20765233

Molecular Formula: C₆H₁₀N₂O₄

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

O,N-Aminomethanylylidene-beta-D-arabinofuranose - 27963-98-0

Specification

CAS No. 27963-98-0
Molecular Formula C₆H₁₀N₂O₄
Molecular Weight 174.15 g/mol
IUPAC Name (3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Standard InChI InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
Standard InChI Key IVFVSTOFYHUJRU-SQOUGZDYSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O
SMILES C(C1C(C2C(O1)N=C(O2)N)O)O
Canonical SMILES C(C1C(C2C(O1)N=C(O2)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator